5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile
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Overview
Description
5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile is a chemical compound with the molecular formula C12H4Cl2N4. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile typically involves the reaction of 3,4-dichlorobenzonitrile with diaminomaleonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Scientific Research Applications
5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile can be compared with other similar compounds such as:
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile: Another pyrazine derivative with different substituents.
Pyrazine-2,3-dicarbonitriles substituted with maleimide derivatives: These compounds have different substituents and exhibit unique properties
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
67823-12-5 |
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Molecular Formula |
C12H4Cl2N4 |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H4Cl2N4/c13-8-2-1-7(3-9(8)14)12-6-17-10(4-15)11(5-16)18-12/h1-3,6H |
InChI Key |
YLGVMXUSXMPIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C(=N2)C#N)C#N)Cl)Cl |
Origin of Product |
United States |
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